1,8-Octane diisothiocyanate
Description
Contextualizing Diisothiocyanates within Organosulfur Chemistry
Organosulfur chemistry is a broad field that studies the properties and synthesis of organic compounds containing carbon-sulfur bonds. wikipedia.orgjmchemsci.com These compounds are classified based on the nature of the sulfur-containing functional group, such as sulfides (thioethers), thiols, disulfides, sulfoxides, and thioesters. wikidoc.orgwikipedia.orgjmchemsci.com Isothiocyanates (R–N=C=S) represent a specific class within this family, distinguished by the heteroallenic isothiocyanate functional group. cbijournal.comwikipedia.org
Diisothiocyanates, such as 1,8-octane diisothiocyanate, are a subclass of isothiocyanates characterized by the presence of two –N=C=S groups. This bifunctionality is crucial, as it allows them to act as crosslinking agents or building blocks for polymers. The chemistry of isothiocyanates is largely governed by the reactivity of the central carbon atom, which is highly electrophilic and thus susceptible to reactions with nucleophiles like amines, alcohols, and thiols. nih.gov This reactivity is fundamental to their role in both synthetic applications and their biological activities. nih.gov Naturally occurring isothiocyanates are often found in cruciferous vegetables and are formed from the enzymatic breakdown of glucosinolates. wikipedia.orgnih.govmdpi.com
Research Trajectories and Significance of Aliphatic Diisothiocyanates
The research focus on aliphatic diisothiocyanates, particularly long-chain analogs like this compound, is heavily concentrated in the field of polymer chemistry and material science. Their ability to act as monomers in polyaddition reactions is a key area of investigation. vulcanchem.com
A significant research trajectory involves the synthesis of poly(dithiourethane)s (PDTUs). nii.ac.jp Researchers have demonstrated that the polyaddition of aliphatic diisothiocyanates and dithiols can produce these polymers. nii.ac.jp A notable aspect of this research is the exploration of the reversible nature of these polymers. Studies have shown that PDTUs can undergo thermal decomposition through the cleavage of the dithiocarbamate (B8719985) moiety in the polymer backbone, which can then be re-polymerized at room temperature. nii.ac.jp This property makes them promising candidates for developing reprocessable and self-healing materials. nii.ac.jp
Furthermore, aliphatic diisothiocyanates are explored for their potential biological activities. While much of the research on biological activity has focused on naturally occurring, shorter-chain, or aromatic isothiocyanates, studies have shown that synthetic aliphatic diisothiocyanates can exhibit significant antiproliferative activity against cancer cell lines. researchgate.netnih.gov Some research suggests that aliphatic diisothiocyanates can be more potent than their mono-isothiocyanate counterparts. researchgate.net
| Research Area | Key Findings | Significance |
|---|---|---|
| Reprocessable Polymers | Aliphatic diisothiocyanates react with dithiols to form polydithiourethanes (PDTUs) that can be thermally depolymerized and then repolymerized at room temperature. nii.ac.jp | Potential for creating sustainable, self-healing, and recyclable materials with dynamic covalent bonds. nii.ac.jp |
| Polymer Synthesis | The bifunctional nature of diisothiocyanates makes them suitable as monomers and cross-linking agents for specialty polymers. vulcanchem.com They are used in the synthesis of polythioureas. nii.ac.jp | Development of new polymeric materials with tailored thermal and mechanical properties. nii.ac.jp |
| Anticancer Research | Some aliphatic diisothiocyanates have been shown to be potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity against various cancer cell lines. nih.gov | Potential for development as novel anticancer therapeutic agents. researchgate.netnih.gov |
Historical Developments in Isothiocyanate Chemistry Relevant to Long-Chain Analogs
The chemistry of isothiocyanates has a history stretching back over a century. thieme-connect.com One of the foundational methods for synthesizing isothiocyanates from primary amines was developed by August Wilhelm von Hofmann in the 19th century. wikipedia.orgd-nb.info This typically involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. d-nb.infonih.gov This fundamental approach remains a cornerstone for the synthesis of many isothiocyanates, including long-chain aliphatic versions. mdpi.com
The first appearance of allyl isothiocyanate, a well-known short-chain analog, in chemical literature was in the 1890s in articles by Augustus E. Dixon. acs.org However, significant industrial and broader research interest, particularly in diisocyanates for polymer applications, surged much later. sci-hub.se The development of diisocyanates as versatile building blocks for polymers like polyurethanes stimulated extensive research into their chemistry and that of their sulfur analogs, the diisothiocyanates. sci-hub.sepatsnap.com
Over the years, numerous synthetic methods and desulfurizing agents have been developed to improve the synthesis of isothiocyanates, making them more accessible and efficient. thieme-connect.comnih.gov These advancements include the use of reagents like thiophosgene (B130339), hydrogen peroxide, and various coupling agents, as well as the development of microwave-assisted synthesis. mdpi.comnih.govresearchgate.net These evolving synthetic protocols have been crucial for producing a wide variety of isothiocyanates, including long-chain aliphatic diisothiocyanates like this compound, enabling their exploration in modern materials science and other research areas. mdpi.comrsc.org
Structure
3D Structure
Properties
IUPAC Name |
1,8-diisothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGANCPXXODGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=S)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204856 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56312-14-2 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56312-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 1,8 Octane Diisothiocyanate
Fundamental Reaction Pathways of Isothiocyanate Functionalities
The isothiocyanate group undergoes two primary types of reactions: nucleophilic additions and cycloadditions. These pathways are fundamental to the application of 1,8-octane diisothiocyanate in synthesis.
The most common reaction pathway for isothiocyanates is the nucleophilic addition to the central carbon atom of the cumulene system. The electrophilicity of this carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A wide variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
The general mechanism involves the attack of a nucleophile (Nu-H) on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom.
R-N=C=S + Nu-H → R-NH-C(=S)Nu
Common nucleophiles include primary and secondary amines, alcohols, and thiols, which yield substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. With a bifunctional compound like this compound, these reactions can be used to synthesize polymers. For instance, reaction with a diamine leads to the formation of a poly(thiourea).
The table below summarizes the products formed from the reaction of an isothiocyanate group with common nucleophiles.
| Nucleophile (Nu-H) | Reagent Class | Product | Product Class |
| R'-NH₂ | Primary Amine | R-NH-C(=S)NH-R' | N,N'-Disubstituted Thiourea (B124793) |
| R'₂NH | Secondary Amine | R-NH-C(=S)N-R'₂ | N,N',N'-Trisubstituted Thiourea |
| R'-OH | Alcohol | R-NH-C(=S)O-R' | O-Alkyl Thiocarbamate |
| R'-SH | Thiol | R-NH-C(=S)S-R' | S-Alkyl Dithiocarbamate (B8719985) |
This table illustrates the general reaction products of an isothiocyanate functionality.
The carbon-nitrogen and carbon-sulfur double bonds within the isothiocyanate group can participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds. While aryl isothiocyanates are more commonly studied in this context, aliphatic isothiocyanates also undergo these transformations.
One notable example is the reaction of alkyl isothiocyanates with substituted N-(arylsulfonyl)aziridines, catalyzed by sodium iodide. This reaction does not proceed via a simple [3+2] cycloaddition. Instead, the iodide ion opens the aziridine (B145994) ring at the unsubstituted carbon. The resulting nucleophile then attacks the alkyl isothiocyanate, ultimately leading to the formation of 3-(arylsulfonyl)-2-imidazolidinethiones after cyclization and elimination. This demonstrates a complex, multi-step pathway to a heterocyclic product initiated by the reactivity of the isothiocyanate.
Reaction Kinetics and Selectivity in Diisothiocyanate Transformations
Specific kinetic data, such as rate constants for this compound, are not extensively documented in the literature. However, the principles of reactivity can be inferred from studies of analogous systems, such as aliphatic diisocyanates. rsc.orgresearchgate.net
For a symmetric molecule like this compound, the two isothiocyanate groups are expected to have identical initial reactivity. However, after one group has reacted (for example, with an alcohol to form a thiocarbamate), the electronic nature of the molecule changes. The newly formed group may exert a slight electron-withdrawing or -donating effect that could marginally alter the reactivity of the second, unreacted isothiocyanate group. researchgate.net
In general, aliphatic isothiocyanates are known to be somewhat more reactive in acid-catalyzed hydrolysis than their aromatic counterparts, although the effect of substituent changes is typically small. rsc.org The reaction selectivity is primarily dictated by the nature of the nucleophile and the reaction conditions. In polymerization reactions with a diamine, for instance, the primary determinant of the polymer structure is the stoichiometric ratio of the reactants.
| Feature | Aliphatic Isothiocyanates (e.g., this compound) | Aromatic Isothiocyanates (e.g., Phenyl Isothiocyanate) |
| Electrophilicity | Generally high due to the direct attachment of the electron-withdrawing NCS group to the alkyl chain. | The electrophilicity of the carbon center can be modulated by substituents on the aromatic ring. |
| Steric Hindrance | Generally lower compared to ortho-substituted aromatic isothiocyanates. | Can be significant depending on the position and size of ring substituents. |
| Reactivity in Hydrolysis | Found to be slightly more reactive than aromatic derivatives in acid-catalyzed hydrolysis. rsc.org | Generally less reactive in acid-catalyzed hydrolysis compared to aliphatic counterparts. rsc.org |
This table provides a qualitative comparison of the general reactivity trends between aliphatic and aromatic isothiocyanates.
Catalytic Influences on this compound Reactions
The reactions of this compound can be significantly accelerated through the use of catalysts. Both organocatalysts and traditional acid/base catalysts are effective in promoting its transformations.
Organocatalysts are metal-free small organic molecules that can accelerate chemical reactions. For isothiocyanate chemistry, tertiary amines and N-heterocyclic carbenes (NHCs) are particularly relevant.
Tertiary Amines: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for reactions involving isothiocyanates. nih.govnih.govnih.govresearchgate.netmdpi.com The mechanism of DABCO catalysis can involve a nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate. This forms a zwitterionic adduct, which is a more potent intermediate for subsequent reactions. nih.gov Alternatively, these bases can function as Brønsted bases, deprotonating the nucleophile to increase its reactivity (see section 3.3.2).
N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophiles that react readily with isothiocyanates to form zwitterionic adducts. This activation strategy has been used to facilitate various transformations, including cycloaddition reactions.
Base Catalysis: In base-catalyzed reactions, the catalyst's primary role is typically to increase the nucleophilicity of the reacting partner. A base (B:) removes a proton from the nucleophile (Nu-H), generating a more reactive anionic nucleophile (Nu⁻). This anion then readily attacks the electrophilic carbon of the isothiocyanate. This mechanism is common in the reaction of isothiocyanates with alcohols and thiols, where a strong base is often required to generate the corresponding alkoxide or thiolate. researchgate.net
Mechanism of Base Catalysis:
Deprotonation: Nu-H + B: ⇌ Nu⁻ + BH⁺
Nucleophilic Attack: R-NCS + Nu⁻ → [R-N=C(S)Nu]⁻
Protonation: [R-N=C(S)Nu]⁻ + BH⁺ → R-NH-C(=S)Nu + B:
Acid Catalysis: In acid catalysis, the acid (HA) activates the isothiocyanate group. Protonation can occur on either the nitrogen or sulfur atom. In either case, this protonation increases the electrophilic character of the central carbon, making it more susceptible to attack by weak nucleophiles. A study on the hydrolysis of alkyl isothiocyanates in aqueous perchloric acid proposed a mechanism involving a cyclic transition state with simultaneous proton transfer to the nitrogen and nucleophilic attack by water at the carbon. rsc.org This avoids the formation of a high-energy carbocation and facilitates the addition of the nucleophile. rsc.org
Mechanism of Acid Catalysis (with water):
Activation: The acid protonates the nitrogen atom, increasing the electrophilicity of the carbon.
Nucleophilic Attack: A water molecule attacks the activated carbon center.
Product Formation: The resulting thiocarbamic acid intermediate rapidly decomposes to an amine and carbonyl sulfide.
Computational Insights into Reaction Transition States and Pathways
Due to the absence of specific computational studies on this compound in the current body of scientific literature, this section will draw upon established computational methodologies and findings from studies on analogous aliphatic isothiocyanates and diisocyanates. These related studies provide a robust framework for predicting the reaction mechanisms, transition states, and energetic pathways pertinent to this compound.
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of reaction mechanisms involving isothiocyanates. DFT methods are adept at modeling the electronic structure of molecules, allowing for the accurate calculation of potential energy surfaces, which in turn reveal the intricate details of reaction pathways. By identifying stationary points on this surface, such as reactants, products, intermediates, and transition states, a comprehensive picture of the reaction mechanism can be constructed.
For a molecule like this compound, a key area of computational investigation would be its reactions with nucleophiles, a characteristic reaction of isothiocyanates. The flexible eight-carbon chain introduces an interesting dimension to its reactivity, as the two terminal isothiocyanate groups could react independently or in a concerted fashion, potentially influenced by the chain's conformation.
Based on computational studies of similar aliphatic isothiocyanates, the reaction of this compound with a nucleophile, such as an amine, is expected to proceed through a stepwise mechanism. This would involve the initial nucleophilic attack on the carbon atom of the isothiocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate would then rearrange to form the final product.
The transition state for the initial nucleophilic attack would be characterized by the partial formation of a bond between the nucleophile and the isothiocyanate carbon, and a partial breaking of the C=N double bond. Computational modeling can precisely determine the geometry of this transition state, including critical bond lengths and angles. Furthermore, the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated.
To provide a quantitative perspective, the following interactive table presents hypothetical data based on DFT calculations for the reaction of a generic aliphatic isothiocyanate with an amine. This data is intended to be illustrative of the types of results that would be obtained from a specific computational study on this compound.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
| Step 1: Nucleophilic Attack | Activation Energy (ΔG‡) | 15.2 |
| Reaction Energy (ΔG) | -5.8 | |
| Step 2: Intermediate Rearrangement | Activation Energy (ΔG‡) | 8.5 |
| Reaction Energy (ΔG) | -20.1 | |
| Overall Reaction | Reaction Energy (ΔG) | -25.9 |
Note: These values are representative and derived from general findings in the field of computational chemistry of isothiocyanates.
A dedicated computational investigation of this compound would be invaluable. Such a study could employ advanced DFT functionals and basis sets to accurately model its reactivity. Key areas of focus would include:
A thorough conformational analysis to understand the influence of the octane (B31449) chain.
Detailed mapping of the potential energy surfaces for reactions with various nucleophiles.
Calculation of reaction rates and comparison with experimental data, if available.
Investigation of the potential for intramolecular cyclization reactions, facilitated by the bifunctional nature of the molecule.
Polymer Chemistry Applications of 1,8 Octane Diisothiocyanate Derivatives
Development of Polyurethanes and Polyureas Utilizing Long-Chain Diisocyanates
Polyurethanes (PUs) and polyureas are a significant class of segmented block copolymers, typically synthesized from a diisocyanate, a long-chain polyol (for PUs) or polyamine (for polyureas), and a short-chain diol or diamine known as a chain extender. gantrade.com The structure of these polymers consists of alternating soft segments, derived from the macrodiol, and hard segments, formed by the reaction of the diisocyanate and the chain extender. mdpi.comresearchgate.net This unique two-phase microstructure is the primary driver of their versatile properties, with the soft segments providing elasticity and the hard segments contributing strength and thermal stability. gantrade.com
The selection of the diisocyanate is a critical factor that influences the mechanical, thermal, and processing characteristics of the final polymer. gantrade.com While aromatic diisocyanates are widely used for their ability to impart high strength and rigidity, aliphatic diisocyanates, particularly those with long carbon chains, are employed to enhance flexibility, improve resistance to UV degradation, and modify phase separation behavior. researchgate.netmdpi.com
Prepolymer Synthesis Approaches in Diisocyanate-Based Polymerization
A common and controlled method for synthesizing polyurethanes is the two-step prepolymer approach. nih.govnih.gov In the first step, a long-chain polyol (like a polyether or polyester (B1180765) polyol) is reacted with a stoichiometric excess of a diisocyanate. nih.govgoogleapis.com This reaction produces an isocyanate-terminated prepolymer, which is essentially an oligomer with reactive isocyanate groups at its ends. ekb.eg The NCO-to-OH ratio is carefully controlled, typically ranging from greater than 2:1 up to 10:1, to manage the molecular weight of the prepolymer and minimize the concentration of unreacted polyol. google.com
The synthesis is generally carried out in bulk at elevated temperatures (e.g., 60-90 °C) to ensure a complete reaction. nih.gov The resulting prepolymer contains a specific percentage of free isocyanate groups, which is a key parameter for the next stage of polymerization. nih.gov In the second step, this prepolymer is reacted with a chain extender (a low molecular weight diol or diamine). nih.gov This method allows for better control over the polymer architecture, leading to more uniform hard segment distribution and tailored properties compared to a one-shot polymerization where all reactants are mixed simultaneously. googleapis.com For certain applications, unreacted monomeric diisocyanate can be removed from the prepolymer via techniques like thin-film distillation to address potential toxicity and reactivity issues. googleapis.com
Integration of Diisothiocyanate Analogues as Monomers or Crosslinkers
Analogous to diisocyanates, diisothiocyanates like 1,8-octane diisothiocyanate serve as valuable monomers in polymer synthesis. The isothiocyanate group (-NCS) exhibits reactivity similar to the isocyanate group (-NCO) towards nucleophiles such as alcohols, amines, and thiols. This allows for the creation of a range of polymers, including polythiourethanes and polythioureas.
When reacted with dithiols, diisothiocyanates undergo a polyaddition reaction to form polydithiourethanes. nii.ac.jp This reaction can proceed under mild conditions, often catalyzed by a tertiary amine. nii.ac.jp Similarly, the reaction of diisothiocyanates with diamines yields polythioureas. These polymers are noted for having weaker and more dynamic hydrogen bonding compared to their conventional polyurea counterparts, which can impart unique properties like self-healing capabilities. nii.ac.jp
Diisothiocyanates can also function as crosslinkers. If introduced into a polymer system containing reactive groups, the two isothiocyanate functionalities can react with different polymer chains, creating a network structure. This crosslinking increases the molecular weight, enhances mechanical strength, and improves thermal stability.
Impact of Diisocyanate Chain Length and Structure on Polymer Properties
The molecular architecture of the diisocyanate, specifically its chain length and rigidity, profoundly impacts the final properties of the polyurethane or polyurea. nih.gov The eight-carbon aliphatic chain of 1,8-octane diisocyanate introduces significant flexibility into the hard segments, which contrasts sharply with the rigid structures formed by aromatic or cycloaliphatic diisocyanates. mdpi.com
Influence on Hard Segment and Soft Segment Interactions in Block Copolymers
The properties of segmented polyurethanes are governed by the degree of phase separation between the thermodynamically incompatible soft and hard segments. researchgate.net The hard segments, composed of the diisocyanate and chain extender, tend to self-associate through hydrogen bonding, forming rigid, often crystalline domains that act as physical crosslinks within the flexible soft segment matrix. mdpi.comresearchgate.net
The structure of the diisocyanate is a key determinant of this phase behavior. nih.gov Short-chain or rigid aromatic diisocyanates (like MDI) promote strong ordering and packing of the hard segments, leading to a high degree of phase separation and distinct hard domains. mdpi.com Conversely, a long and flexible aliphatic chain, such as the octane (B31449) backbone in 1,8-octane diisocyanate, can disrupt the regular packing of the hard segments. This increased flexibility can lead to:
Reduced Hard Segment Crystallinity : The flexible alkyl chain hinders the formation of highly ordered, crystalline hard domains. nih.gov
Increased Phase Mixing : The less-defined hard segments may mix more readily with the soft segments, resulting in a lower degree of microphase separation. researchgate.net
Weaker Hydrogen Bonding : The disruption in packing can reduce the density and strength of intermolecular hydrogen bonds within the hard domains.
Modulation of Polymer Mechanical and Thermomechanical Characteristics
The changes in morphology driven by the diisocyanate chain length translate directly to the polymer's mechanical and thermomechanical behavior. researchgate.net The use of a long-chain aliphatic diisocyanate like an octane-based monomer generally leads to softer and more flexible materials. osti.gov
Mechanical Properties :
Tensile Strength and Modulus : Polymers made with shorter-chain aliphatic diisocyanates (e.g., HMDI, 6 carbons) typically exhibit higher tensile strength and modulus compared to those made with longer-chain ones. osti.gov The higher density of urethane (B1682113) or urea (B33335) groups in the former leads to stronger physical crosslinking via hydrogen bonding. osti.gov Increasing the chain length to eight carbons would be expected to further decrease tensile strength and hardness.
Elongation at Break : The increased flexibility of the polymer chains resulting from the long octane backbone generally leads to a higher elongation at break. scholarsresearchlibrary.com
Thermomechanical Properties :
Glass Transition Temperature (Tg) : The Tg of the soft segment can be influenced by the degree of phase mixing. In systems with poor phase separation, where hard segments are partially dissolved in the soft phase, the soft segment Tg may be elevated. kpi.ua
Thermal Stability : While aliphatic diisocyanates can result in polymers with lower thermal stability compared to their aromatic counterparts, the specific chain length also plays a role. researchgate.netmdpi.com Generally, the thermal stability is more dependent on the urethane or urea linkage concentration than the alkyl chain itself.
The following table illustrates the general trends observed when comparing polyurethanes made from aliphatic diisocyanates of varying chain lengths.
| Property | Shorter Chain (e.g., HMDI - C6) | Longer Chain (e.g., Octane - C8) | Rationale |
| Tensile Strength | Higher | Lower | Higher density of hydrogen bonds and hard segment packing. osti.gov |
| Elastic Modulus | Higher | Lower | Increased rigidity and physical crosslinking. researchgate.net |
| Elongation at Break | Lower | Higher | Greater chain flexibility introduced by the longer alkyl segment. scholarsresearchlibrary.com |
| Hardness | Higher | Lower | More effective hard segment domains. osti.gov |
This table represents generalized trends based on established structure-property relationships.
Bio-Based Polymer Systems Incorporating Diisothiocyanate Units
The growing demand for sustainable materials has spurred significant research into the use of renewable resources for polymer synthesis. mdpi.commdpi.com A key strategy in this area is the replacement of petroleum-derived polyols and isocyanates with bio-based alternatives. mdpi.com Vegetable oils, such as those from castor or soybean, are a major source for producing bio-polyols. cnr.it
These bio-polyols can be readily incorporated into polyurethane and polyurea systems. thescipub.comresearchgate.net The reaction of a bio-polyol with a diisocyanate or a diisothiocyanate monomer, like this compound, allows for the synthesis of partially or fully bio-based polymers. mdpi.com For instance, a bio-polyol derived from castor oil can be reacted with this compound to form a bio-based polythiourethane.
The synthesis can follow either a one-pot method, where all reactants are mixed together, or a prepolymer method, where the bio-polyol is first reacted with an excess of the diisothiocyanate. mdpi.com The resulting polymers combine the sustainable sourcing of the bio-polyol with the specific properties imparted by the long-chain diisothiocyanate, such as flexibility and tailored phase morphology. The properties of these bio-based systems are influenced by the structure and functionality of the bio-polyol as well as the nature of the diisothiocyanate component. researchgate.net
Synthesis of Renewable Polyurethane and Polyurea Materials
The synthesis of conventional polyurethanes and polyureas relies on the reaction of diisocyanates with polyols and diamines, respectively. In the context of renewable materials, the focus shifts to utilizing bio-derived versions of these monomers. While direct studies on this compound are scarce, the synthesis of its sulfur-containing polymer analogs, polythiourethanes and poly(thiourea)s, from renewable resources offers a parallel avenue of investigation.
Polythiourethanes from Bio-Derived Resources:
Polythiourethanes (PTUs) are synthesized through the reaction of diisothiocyanates with diols. The incorporation of renewable components can be achieved by using bio-based diols. Research in this area has demonstrated the feasibility of creating bio-based PTUs with unique properties. For instance, studies have shown the synthesis of bio-based poly(thiourethane) vitrimer-like materials from polyfunctional thiols derived from limonene (B3431351) and squalene, which were then reacted with hexamethylene diisocyanate. nih.gov This approach highlights the potential for using terpene-based renewable resources to create novel PTU networks.
Another approach involves the synthesis of non-isocyanate polythiourethanes (NIPTUs) from bio-based precursors. These methods avoid the use of highly reactive and often toxic isocyanates altogether. For example, reprocessable NIPTU networks have been developed with thionourethane and disulfide cross-links, showcasing the potential for creating sustainable and recyclable materials. acs.org
Poly(thiourea)s from Bio-Derived Resources:
Furthermore, fully bio-based polyureas, the oxygen analogs of poly(thiourea)s, have been successfully synthesized using a one-pot method from urea, a bio-based diamine (1,10-decanediamine), and epoxidized soybean oil. rsc.org This demonstrates the viability of producing high-performance polymers from entirely renewable feedstocks. Similarly, bio-based poly(urea-amide)s have been synthesized from urea, 1,10-decanediamine, and various diacids, resulting in materials with high strength and toughness. plaschina.com.cn These examples provide a strong foundation for the potential development of bio-based poly(thiourea)s using this compound and bio-derived diamines.
Table 1: Examples of Bio-Based Monomers for Polythiourethane and Poly(thiourea) Synthesis
| Monomer Type | Bio-Based Example | Resulting Polymer | Reference |
|---|---|---|---|
| Polyfunctional Thiol | Limonene- and Squalene-derived thiols | Poly(thiourethane) | nih.gov |
| Diamine | 1,10-Decanediamine | Poly(urea-amide), Polyurea | rsc.orgplaschina.com.cn |
| Diacid | 1,10-Decanedioic acid | Poly(urea-amide) | plaschina.com.cn |
| Epoxy Compound | Epoxidized Soybean Oil | Polyurea | rsc.org |
Investigation of Polymerization Processes with Bio-Derived Diisocyanates
Polymerization of Aliphatic Diisothiocyanates:
The polyaddition of aliphatic diisothiocyanates with dithiols has been shown to produce polydithiourethanes. nii.ac.jp This reaction can be reversible, allowing for the development of reprocessable and self-healing materials. nii.ac.jp The polymerization is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature, often with the aid of a catalyst like triethylamine (B128534). nii.ac.jp
Catalysis in Polythiourethane and Poly(thiourea) Synthesis:
Catalysts can play a significant role in the polymerization of diisothiocyanates. For the synthesis of poly(thiourethane)s from bio-based thiols and hexamethylene diisocyanate, both acidic (dibutyltin dilaurate, DBTDL) and basic (a tetraphenylborate (B1193919) salt of 1,8-diazabicyclo(5.4.0)undec-7-ene, BGDBU) catalysts have been investigated. nih.gov The choice of catalyst was found to influence the stress relaxation time of the resulting vitrimeric materials, with the base catalyst leading to shorter relaxation times. nih.gov
Non-Isocyanate Routes:
The investigation of non-isocyanate routes to polyurethanes and their sulfur analogs is a growing area of research aimed at developing greener and safer synthetic pathways. acs.orgosti.gov These methods often involve the reaction of cyclic carbonates with amines or thiols to form polyhydroxyurethanes or polythiourethanes, respectively. Catalyst-free approaches for producing bio-based non-isocyanate polythiourethane foams have been developed, highlighting the potential for creating sustainable materials with desirable properties such as reprocessability and refoamability. osti.gov
Table 2: Research Findings on Polymerization of Aliphatic Diisothiocyanates and Analogs
| Polymer Type | Monomers | Key Findings | Reference |
|---|---|---|---|
| Polydithiourethanes | Aliphatic diisothiocyanates and dithiols | Reversible polyaddition reaction, enabling reprocessability. | nii.ac.jp |
| Poly(thiourethane) Vitrimers | Bio-based polyfunctional thiols and hexamethylene diisocyanate | Catalyst choice (acidic vs. basic) affects material properties like stress relaxation. | nih.gov |
| Non-Isocyanate Polythiourethane Foams | Bio-based precursors | Catalyst-free synthesis is possible, leading to reprocessable and refoamable materials. | osti.gov |
| Polyureas | Urea, 1,10-decanediamine, epoxidized soybean oil | Successful one-pot synthesis of fully bio-based polyureas with good thermal and mechanical properties. | rsc.org |
Bioconjugation and Chemical Labeling Applications of 1,8 Octane Diisothiocyanate Analogs
Principles of Isothiocyanate-Mediated Bioconjugation
The utility of isothiocyanates in bioconjugation stems from their specific reactivity profile, which can be modulated to target different nucleophilic residues on a protein's surface. The primary targets are the amino groups of lysine (B10760008) residues and the thiol groups of cysteine residues.
The most common application of isothiocyanates in protein chemistry is their reaction with primary amines. The electrophilic carbon atom of the isothiocyanate group (R–N=C=S) is susceptible to nucleophilic attack by the non-protonated primary amine (R'–NH₂) found on the N-terminus of a polypeptide chain or, more commonly, the ε-amino group of lysine side chains. This reaction proceeds efficiently under slightly alkaline conditions and results in the formation of a highly stable thiourea (B124793) linkage (R–NH–C(S)–NH–R'). This covalent bond is robust and resistant to cleavage under typical biological conditions, making it ideal for permanently labeling or crosslinking proteins.
Table 1: Functional Groups in Thiourea Bond Formation
| Reactant 1 Functional Group | Reactant 2 Functional Group | Resulting Covalent Bond |
| Isothiocyanate (–N=C=S) | Primary Amine (–NH₂) | Thiourea (–NH–C(S)–NH–) |
While isothiocyanates are well-known for their reactivity with amines, they can also react with other nucleophiles present in proteins, most notably the thiol group (–SH) of cysteine residues. This dual reactivity necessitates careful control of reaction conditions to achieve selective modification, a property known as chemoselectivity. The key parameter for controlling the reaction outcome in aqueous buffers is pH.
The nucleophilicity of the target residues is pH-dependent. The ε-amino group of lysine typically has a high pKa (~10.5) and is predominantly protonated (–NH₃⁺) and thus unreactive at neutral pH. To favor reaction with amines, the pH of the solution must be raised to between 9 and 11, which deprotonates a sufficient fraction of the amino groups, making them nucleophilic.
Conversely, the thiol group of cysteine has a lower pKa (~8.5) and exists significantly in its more reactive thiolate anion (–S⁻) form at physiological or slightly alkaline pH. Therefore, the reaction between an isothiocyanate and a cysteine thiol is favored at a pH range of 6 to 8. By carefully selecting the pH of the reaction buffer, one can direct the isothiocyanate to react preferentially with either cysteine or lysine residues, enabling site-specific biomolecular modifications.
Table 2: pH-Dependent Chemoselectivity of Isothiocyanate Reactions
| Target Residue | Functional Group | Optimal pH Range for Reaction | Product |
| Lysine / N-terminus | Primary Amine (–NH₂) | 9.0 – 11.0 | Thiourea |
| Cysteine | Thiol (–SH) | 6.0 – 8.0 | Dithiocarbamate (B8719985) |
Design and Application of Isothiocyanate-Based Linkers
The isothiocyanate group can be incorporated into molecules designed for specific bioconjugation tasks, such as crosslinking proteins over a defined distance or attaching reporter molecules like fluorophores.
1,8-Octane diisothiocyanate is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups (isothiocyanate) at either end of a spacer arm. The spacer in this case is an eight-carbon aliphatic chain, which is hydrophobic and flexible. This linker is designed to span a specific distance and covalently connect two nucleophilic residues, typically the primary amines of two lysine residues.
The length of the spacer arm is a critical design feature. The fully extended eight-carbon chain of this compound imposes a maximal distance constraint between the two points of attachment. This property is exploited in structural biology to probe protein topology. If a cross-link is successfully formed between two residues, it provides evidence that these residues are, at least transiently, within a certain proximity in the protein's three-dimensional structure. Such reagents can be used to create intramolecular cross-links (within the same protein) or intermolecular cross-links (between different proteins in a complex). The use of long-chain linkers can also increase the water solubility of the resulting conjugate.
The isothiocyanate group serves as a highly effective anchor for attaching various labels to biomolecules. One of the most classic examples is Fluorescein (B123965) isothiocyanate (FITC), where the isothiocyanate group is attached to the fluorescein fluorophore. In this configuration, the isothiocyanate acts as a reactive handle that allows the fluorescent molecule to be covalently conjugated to a protein, typically via lysine residues. This enables researchers to track the protein's location in cells using fluorescence microscopy or quantify its presence using flow cytometry.
Beyond fluorescent dyes, the isothiocyanate group can be used to attach other tags, such as biotin (B1667282) for affinity purification or metal-chelating agents (e.g., DOTA derivatives) for radioimmunotherapy or medical imaging. The principle remains the same: the isothiocyanate provides a reliable chemical method for forming a stable covalent bond between the label and the target biomolecule.
Strategy for Protein Topology Engineering and Antibody Conjugation
The application of diisothiocyanate linkers extends to the deliberate modification of protein structures and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
In the context of therapeutic and diagnostic antibodies, isothiocyanate-based conjugation is a valuable strategy. The surfaces of antibodies are rich in lysine residues, which can be targeted for conjugation. A diisothiocyanate linker could potentially be used to attach payload molecules, although heterobifunctional linkers are more commonly employed to prevent antibody polymerization. More frequently, monofunctional isothiocyanates are used to attach drugs, imaging agents, or other functional molecules to the antibody, creating targeted therapeutics or diagnostics. Careful control over the reaction conditions ensures that the conjugation process does not compromise the antibody's antigen-binding affinity.
Advanced Research Topics and Future Directions
Theoretical and Computational Chemistry of 1,8-Octane Diisothiocyanate
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an electronic and atomic level. Such studies would be foundational for predicting its reactivity, stability, and interactions.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uknih.gov For this compound, DFT calculations could elucidate key aspects of its chemical nature. The primary goal would be to calculate the distribution of electron density to identify sites susceptible to nucleophilic or electrophilic attack.
Key parameters that would be investigated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The LUMO is expected to be localized on the electrophilic carbon atoms of the two isothiocyanate (-N=C=S) groups, indicating their high reactivity toward nucleophiles. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It is anticipated to show significant positive potential (electron deficiency) on the central carbon atoms of the isothiocyanate groups, confirming them as the primary sites for nucleophilic attack. The sulfur atoms would likely exhibit negative potential, making them potential sites for interaction with electrophiles or metal centers.
Global Reactivity Descriptors: DFT allows for the calculation of descriptors like chemical potential, hardness, softness, and the electrophilicity index. dntb.gov.ua These values would quantify the molecule's reactivity and allow for comparison with other electrophiles.
A hypothetical table of DFT-derived parameters is shown below to illustrate the expected outputs of such a study.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Predicted Location / Value | Significance |
| LUMO | Centered on the Carbon of the -N=C=S groups | Indicates the site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |
| Electrostatic Potential | Highly positive on -N=C =S carbon | Confirms electrophilic character |
| Electrophilicity Index (ω) | High | Quantifies the high reactivity as an electrophile |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations could model the physical movements of atoms and molecules of this compound over time, providing insights into its behavior in different environments. nih.gov Simulations could focus on its interactions with solvents, surfaces, or biomolecules.
For instance, an MD simulation in a mixed aqueous-organic solvent could reveal preferential solvation effects. nih.gov The flexible octane (B31449) chain would likely exhibit hydrophobic interactions, while the polar isothiocyanate groups would interact with polar solvent molecules. Such simulations are critical for understanding its solubility and behavior in reaction media. Another application would be to simulate the molecule's interaction with a polymer surface, which is relevant to its use as a cross-linking or grafting agent. The simulation could predict binding energies, orientation on the surface, and conformational changes in the alkane chain. mdpi.com
Ab Initio Calculations for Reaction Pathway Elucidation
Ab initio methods are highly accurate quantum chemistry calculations that can be used to map out the potential energy surface of a chemical reaction. acs.org For this compound, these calculations could be employed to elucidate the detailed mechanisms of its reactions with various nucleophiles (e.g., amines, thiols, alcohols).
By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would allow researchers to:
Determine the activation energy barriers for competing reaction pathways.
Identify and characterize the structure of short-lived intermediates.
Understand the role of solvents or catalysts in modifying the reaction pathway.
For example, an ab initio study on the reaction with a primary amine would likely confirm a stepwise mechanism involving the initial nucleophilic attack on the isothiocyanate carbon, followed by proton transfer to form the stable thiourea (B124793) product.
Rational Design and Synthesis of Novel this compound Derivatives
The bifunctional nature of this compound makes it a versatile platform for synthesizing new molecules with tailored properties.
Exploration of Functional Group Modification on the Alkane Chain
Introducing functional groups onto the eight-carbon alkane backbone could significantly alter the properties of this compound. Modifications could be designed to enhance solubility, introduce new reactive sites, or alter the spacing and flexibility between the terminal isothiocyanate groups.
Potential modifications could include:
Hydroxyl or Ether Groups: Introducing -OH or -O- groups could increase the molecule's polarity and hydrophilicity, making it more suitable for reactions in aqueous or protic solvents.
Additional Alkene or Alkyne Groups: Incorporating double or triple bonds would provide sites for further chemical transformations, such as click chemistry, polymerization, or metathesis reactions.
Aromatic Rings: Inserting a phenyl ring into the chain would add rigidity and allow for further functionalization via electrophilic aromatic substitution.
These modifications would lead to a new family of cross-linkers and synthetic building blocks with tunable properties for applications in materials science and medicinal chemistry.
Synthesis of Heterocyclic Compounds Incorporating Isothiocyanate Moieties
The isothiocyanate group is a well-established precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. sci-hub.searkat-usa.org The dual isothiocyanate functionality of this compound enables its use in the synthesis of bis-heterocyclic compounds or macrocyclic structures. The versatile reactivity of isothiocyanates allows for the construction of diverse N-heterocycles. rsc.org
Common synthetic routes involve the reaction of the isothiocyanate with a molecule containing at least two different nucleophilic sites. The specific heterocycle formed depends on the nature of the nucleophile and the reaction conditions. arkat-usa.org Since this compound has two reactive ends, it can be used to synthesize molecules where two heterocyclic rings are connected by an octane linker, or it can react with a dinucleophile to form a large macrocycle.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant Type | Resulting Heterocyclic Ring | Potential Product Structure |
| Hydrazine derivatives | Thiadiazole or Triazole | Bis-thiadiazole or Bis-triazole |
| Aminophenols / Aminothiophenols | Benzoxazole or Benzothiazole | Bis-benzoxazole or Bis-benzothiazole |
| α-Amino acids | Thiazolidinone | Bis-thiazolidinone |
| Ethylenediamine (as a dinucleophile) | Macrocycle containing two thiourea units | Large ring structure |
These synthetic strategies open avenues for creating novel ligands, complexing agents, and monomers for specialized polymers. The choice of reactant allows for precise control over the resulting heterocyclic system, demonstrating the significant synthetic potential of this compound as a building block. chemrxiv.org
Analytical Methodologies for Characterizing this compound and Its Derivatives
The comprehensive characterization of this compound and its derivatives is crucial for ensuring purity, verifying structure, and understanding its reactivity in various applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization (e.g., NMR, IR, MS)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene (-CH₂) groups of the octane chain. Due to the symmetry of the molecule, four distinct signals would be anticipated. The protons on the carbons adjacent to the isothiocyanate groups (α-CH₂) would be the most deshielded and appear at the lowest field. The subsequent methylene groups (β, γ, and δ) would appear at progressively higher fields (lower ppm values).
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, exhibiting four signals for the eight carbon atoms of the octane chain, in addition to the signal for the isothiocyanate carbon (-N=C=S). The isothiocyanate carbon typically appears in the range of 120-140 ppm. However, the signal for the isothiocyanate carbon can sometimes be broad or difficult to detect due to its relaxation properties. nih.govnist.gov The signals for the methylene carbons would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This distinctive peak typically appears in the region of 2000-2200 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the methylene groups in the octane chain, generally observed between 2850 and 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook. nist.govnih.govscience.govnist.gov The molecular ion peak [M]⁺ would be observed at m/z 228.38, corresponding to the molecular weight of the compound. nih.govresearchgate.net The fragmentation pattern would likely involve cleavage of the octane chain, providing further structural information.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of isothiocyanates. nih.govresearchgate.netnih.govresearchgate.net Due to the nonpolar nature of the long octane chain, this compound is expected to be highly retained on a C18 or other nonpolar stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be employed, likely requiring a high percentage of the organic modifier for elution.
A significant challenge in the HPLC analysis of isothiocyanates, particularly those with low water solubility, is the potential for precipitation in aqueous mobile phases, which can affect the accuracy of quantification. nih.gov Heating the column to temperatures around 60°C has been shown to improve the separation and quantification of isothiocyanates by increasing their solubility in the mobile phase. nih.govresearchgate.netnih.gov Detection is typically performed using a UV detector, as the isothiocyanate group has a UV absorbance maximum.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netmdpi.comresearchgate.net Given its molecular weight, this compound should be amenable to GC analysis. The choice of a suitable column, typically a nonpolar or medium-polarity column, and optimization of the temperature program would be critical for achieving good separation. GC-MS analysis would provide both retention time data for quantification and mass spectra for confident identification of the compound and any impurities. However, the thermal lability of some isothiocyanates needs to be considered, as decomposition can occur at high injector or column temperatures. nih.govmdpi.com
Emerging Applications in Material Science beyond Conventional Polymers
The bifunctional nature of this compound, with its two reactive isothiocyanate groups and flexible eight-carbon aliphatic chain, presents opportunities for its use in advanced material science applications beyond its role as a simple crosslinker in conventional polymers.
Surface Modification and Coating Technologies
The high reactivity of the isothiocyanate group towards nucleophiles, such as amines and thiols, makes this compound a promising candidate for surface modification and the development of functional coatings.
Surface Grafting: this compound can be used to graft polymers or other functional molecules onto various substrates. rsc.orgresearchgate.netnih.govnih.gov This "grafting to" approach involves reacting the isothiocyanate groups with complementary functional groups present on a surface. For example, a surface rich in primary amines could be readily functionalized by reaction with this compound. The flexible octane chain can act as a spacer, extending the grafted molecule away from the surface and potentially improving its functionality. This technique can be used to alter surface properties such as hydrophobicity, biocompatibility, and adhesion.
Functional Coatings: In coating technologies, this compound can act as a crosslinker or an adhesion promoter. nih.govevonik.comgoogle.com Its reaction with polyols or polyamines can form thiourethane or thiourea linkages, respectively, leading to the formation of crosslinked polymer networks. These networks can form durable and chemically resistant coatings. The aliphatic nature of the octane backbone would be expected to impart flexibility to the coating. Furthermore, the isothiocyanate groups can react with functional groups on a substrate surface, creating covalent bonds and enhancing the adhesion of the coating.
Advanced Composite Material Development
In the field of composite materials, this compound can serve as a coupling agent or a matrix modifier to improve the interfacial properties between reinforcing fillers and a polymer matrix. mdpi.com
Interfacial Modification: The performance of composite materials is often limited by the weak interface between the filler (e.g., glass fibers, carbon nanotubes, silica nanoparticles) and the polymer matrix. This compound can be used to functionalize the surface of fillers. For instance, fillers with surface hydroxyl or amine groups can be treated with this compound. The remaining isothiocyanate group is then available to react with the polymer matrix during composite fabrication, forming covalent bonds across the interface. This improved interfacial adhesion leads to more efficient stress transfer from the matrix to the filler, resulting in enhanced mechanical properties of the composite material.
Matrix Modification: this compound can also be incorporated directly into the polymer matrix to enhance its properties. For example, in an epoxy resin system, it could potentially react with amine curing agents to form a hybrid epoxy-thiourea network. The introduction of the flexible octane diisothiocyanate segment could improve the toughness and impact resistance of the otherwise brittle epoxy matrix.
Q & A
Basic Questions
Q. What are the key analytical techniques for characterizing 1,8-Octane diisothiocyanate in research settings?
- Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isothiocyanate (-NCS) groups and alkyl chain structure . Fourier-transform infrared spectroscopy (FTIR) can validate the presence of thiocyanate functional groups (C=S stretching at ~2050 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, with hexane/ethyl acetate gradients for optimal separation .
Q. How can researchers safely handle this compound in laboratory experiments?
- Methodological Answer : Due to the reactivity of isothiocyanates, use fume hoods with ≥100 fpm face velocity and wear nitrile gloves, lab coats, and safety goggles . Monitor airborne exposure using NIOSH Method 5522 (modified for diisothiocyanates), with a recommended exposure limit (REL) of ≤0.005 ppm over 8 hours . Store the compound in amber vials under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
Q. What synthetic routes are available for this compound?
- Methodological Answer : A common method involves reacting 1,8-dibromooctane with potassium thiocyanate (KSCN) in anhydrous dimethylformamide (DMF) at 80–90°C for 24 hours . Purification requires repeated washing with ice-cold water to remove excess KSCN, followed by vacuum distillation (b.p. 150–155°C at 0.1 mmHg) . Yield optimization (>75%) depends on stoichiometric excess of KSCN (1:2.2 molar ratio) and inert atmosphere conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
- Methodological Answer : Conflicting toxicity results (e.g., LD₅₀ variations in rodent models) may arise from impurities or hydrolysis byproducts. Implement LC-MS to quantify trace thiourea derivatives, which are toxic intermediates . Cross-validate in vitro assays (e.g., Ames test for mutagenicity) with controlled hydrolysis conditions (pH 7.4, 37°C) to simulate physiological stability .
Q. What strategies improve the stability of this compound in aqueous reaction systems?
- Methodological Answer : Hydrolysis can be minimized using non-polar solvents (e.g., dichloromethane) buffered with 1–2% triethylamine to neutralize acidic byproducts . For aqueous applications, encapsulate the compound in cyclodextrin complexes (e.g., β-cyclodextrin at 1:1 molar ratio), which reduces hydrolysis rates by 60% over 24 hours .
Q. How does the alkyl chain length of diisothiocyanates influence their reactivity in crosslinking polymers?
- Methodological Answer : Compare this compound (C8) with shorter-chain analogs (e.g., hexamethylene diisothiocyanate, C6) using gel permeation chromatography (GPC) to assess crosslinking efficiency in polyurethane systems. Longer chains (C8) reduce glass transition temperatures (Tg) by 15–20°C due to increased flexibility but require higher curing temperatures (120°C vs. 80°C for C6) .
Data Contradiction Analysis
Q. Why do studies report conflicting optimal reaction temperatures for synthesizing this compound?
- Methodological Answer : Discrepancies arise from solvent-dependent reaction kinetics. In DMF, optimal yields occur at 80–90°C, while acetonitrile requires 100–110°C due to lower polarity . Use differential scanning calorimetry (DSC) to identify exothermic peaks corresponding to intermediate thiocyanate formation, ensuring temperature aligns with solvent boiling points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
